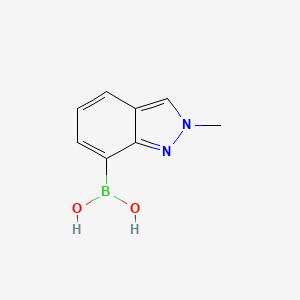
3,6-Dichloropyrazine-2-carboxamide
概要
説明
3,6-Dichloropyrazine-2-carboxamide is a heterocyclic organic compound with the molecular formula C5H3Cl2N3O. It is characterized by the presence of two chlorine atoms at the 3rd and 6th positions of the pyrazine ring and a carboxamide group at the 2nd position. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
科学的研究の応用
3,6-Dichloropyrazine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Safety and Hazards
将来の方向性
3,6-Dichloropyrazine-2-carboxamide is a key intermediate in the synthesis of favipiravir, a novel anti-influenza drug . Favipiravir has shown activity against many types of RNA viruses and is considered a promising therapeutic candidate for various viral infections . Therefore, the synthesis and study of this compound and its derivatives could have significant implications in antiviral research .
作用機序
Target of Action
It is known to be a key intermediate in the synthesis of various pharmaceutical compounds .
Mode of Action
It is used as an intermediate in the synthesis of favipiravir , an antiviral drug that selectively inhibits the RNA-dependent RNA polymerase of influenza virus . This suggests that 3,6-Dichloropyrazine-2-carboxamide might interact with its targets in a similar manner.
Biochemical Pathways
Given its role in the synthesis of favipiravir, it may indirectly influence the pathways associated with viral rna replication .
Pharmacokinetics
As an intermediate in drug synthesis, its bioavailability would be determined by the final compound it contributes to forming .
Result of Action
As an intermediate in the synthesis of favipiravir, it contributes to the overall antiviral activity of the final compound .
Action Environment
It is known that the compound is a light yellow to yellow powder or crystals, and it is typically stored in a refrigerator . This suggests that temperature and light exposure may affect its stability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloropyrazine-2-carboxamide typically involves the chlorination of pyrazine derivatives. One common method starts with 2-aminopyrazine, which undergoes regioselective chlorination to form 3,6-dichloropyrazine. This intermediate is then converted to this compound through a series of reactions, including bromination, Pd-catalyzed cyanation, and Sandmeyer diazotization/chlorination .
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes, followed by purification steps to ensure high purity. The use of continuous flow reactors has been explored to enhance the efficiency and scalability of the synthesis .
化学反応の分析
Types of Reactions: 3,6-Dichloropyrazine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of pyrazine N-oxides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed:
Substitution Reactions: Products include various substituted pyrazines.
Reduction Reactions: Reduced derivatives of the original compound.
Oxidation Reactions: Pyrazine N-oxides and other oxidized derivatives.
類似化合物との比較
- 3,6-Dichloropyrazine-2-carbonitrile
- 3,6-Dichloropyrazine-2-carboxylic acid
- 3,6-Dichloropyrazine-2-sulfonamide
Comparison: 3,6-Dichloropyrazine-2-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
特性
IUPAC Name |
3,6-dichloropyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N3O/c6-2-1-9-4(7)3(10-2)5(8)11/h1H,(H2,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJGTWZTXZLSLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)Cl)C(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652844 | |
| Record name | 3,6-Dichloropyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1023813-21-9 | |
| Record name | 3,6-Dichloropyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















